Malondialdehyde tetrabutylammonium salt

Catalog No.
S1794420
CAS No.
100683-54-3
M.F
C19H39N1O2
M. Wt
313.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malondialdehyde tetrabutylammonium salt

CAS Number

100683-54-3

Product Name

Malondialdehyde tetrabutylammonium salt

IUPAC Name

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium

Molecular Formula

C19H39N1O2

Molecular Weight

313.52

InChI

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C[O-])C=O

Measuring Oxidative Stress and Lipid Peroxidation

One of the most common uses of MDA-TBA is as a marker for oxidative stress and lipid peroxidation in biological samples [, ]. Oxidative stress occurs when there's an imbalance between free radicals and antioxidants in the body, leading to cell damage. Lipid peroxidation is a specific type of oxidative stress that targets lipids (fats) in cell membranes. MDA-TBA reacts with a breakdown product of lipid peroxidation, malondialdehyde (MDA), to form a colored compound that can be easily measured using techniques like spectrophotometry []. This allows researchers to quantify the extent of oxidative stress in cells, tissues, or biological fluids.

Evaluating Antioxidant Activity

MDA-TBA also plays a role in studies investigating the effectiveness of antioxidants []. Antioxidants are molecules that neutralize free radicals and prevent oxidative stress. By measuring MDA levels with and without the presence of an antioxidant, researchers can assess the antioxidant's ability to protect cells from lipid peroxidation damage []. This information is crucial in developing new antioxidant supplements or drugs for treating oxidative stress-related diseases.

Cellular and Molecular Biology Research

Beyond oxidative stress, MDA-TBA can be used to explore the impact of various factors on cellular and molecular processes []. For instance, researchers might investigate how specific environmental toxins or diseases influence MDA levels and cellular health. Additionally, MDA-TBA's ability to react with biomolecules like DNA opens doors for studying DNA structure and function [].

This compound is a salt formed by the reaction of malondialdehyde (MDA), a dialdehyde with the formula CH2(CHO)2, and tetrabutylammonium hydroxide (TBAOH), a quaternary ammonium hydroxide. The tetrabutylammonium cation (TBA+) acts as a counterion to the deprotonated form of malondialdehyde, creating a stable enolate anion.


Molecular Structure Analysis

The key feature of the molecule is the presence of the enolate anion. Enolates are carbon-carbon double bonds with a negative charge adjacent to the double bond. This negative charge makes the carbon atom highly nucleophilic, readily attacking electrophilic centers in other molecules. The tetrabutylammonium cation is a bulky, positively charged ion that balances the negative charge on the enolate and improves its solubility in organic solvents [].


Chemical Reactions Analysis

One of the primary applications of malondialdehyde tetrabutylammonium salt is in Claisen condensations. This reaction involves the nucleophilic attack of the enolate on an ester or amide carbonyl group, leading to the formation of a β-keto ester or β-diketone product.

A balanced equation for a Claisen condensation using malondialdehyde tetrabutylammonium salt is:

(CH3)2CHCOOCH3 (ester) + CH2(CHO)2-TBA+ (malondialdehyde tetrabutylammonium salt) -> CH3CH2CH(COCH3)2COO^-TBA+ (β-keto ester product)

The enolate anion attacks the ester carbonyl carbon, forming a new carbon-carbon bond and creating the β-keto ester product. The tetrabutylammonium cation remains as a spectator ion.


Physical And Chemical Properties Analysis

Specific data on the melting point and boiling point of malondialdehyde tetrabutylammonium salt is not readily available. However, it is generally described as a white to off-white solid that is soluble in common organic solvents like dichloromethane, tetrahydrofuran, and dimethylformamide [].

The compound is hygroscopic (absorbs moisture from the air) and light-sensitive, necessitating storage under inert conditions and protection from light [].

, notably:

  • Alkylation Reactions: It can be used to prepare 3-alkoxy-2-propenals through alkylation processes. This is typically achieved by reacting the tosylate with an alcoholate, leading to the formation of versatile intermediates .
  • Phase Transfer Catalysis: The compound acts as a phase transfer catalyst, facilitating reactions between reactants in different phases, which enhances reaction rates and yields .

Synthesis of malondialdehyde tetrabutylammonium salt typically involves:

  • Reaction of Malondialdehyde with Tetrabutylammonium Hydroxide: This method involves combining malondialdehyde with tetrabutylammonium hydroxide under controlled conditions to yield the salt.
  • Alkylation Techniques: Utilizing alkylation reactions to modify the malondialdehyde structure can also lead to the formation of this compound .

Malondialdehyde tetrabutylammonium salt has several applications, including:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Catalysis: The compound is utilized in phase transfer catalysis, enhancing reaction efficiency in multi-phase systems.
  • Research Tool: Due to its reactivity, it is often used in research settings for studying chemical mechanisms and reaction pathways .

Interaction studies involving malondialdehyde tetrabutylammonium salt primarily focus on its reactivity with other chemical species. It is known to react with strong acids and oxidizing agents, leading to potential hazards. The compound should be handled with care to avoid unintended reactions that could result in hazardous byproducts .

Several compounds share structural or functional similarities with malondialdehyde tetrabutylammonium salt. Here are some notable examples:

Compound NameStructure/FormulaKey Features
Tetrabutylammonium bromideC₁₈H₄₂BrNCommonly used phase transfer catalyst
Tetrabutylammonium chlorideC₁₈H₄₂ClNUsed in organic synthesis and extraction processes
MalonaldehydeC₃H₄O₂A simpler aldehyde that serves as a precursor

Uniqueness of Malondialdehyde Tetrabutylammonium Salt: Unlike the other compounds listed, malondialdehyde tetrabutylammonium salt combines both the properties of an aldehyde and a quaternary ammonium salt, making it particularly useful in specific organic synthesis applications where phase transfer catalysis is required.

Dates

Modify: 2024-04-14

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